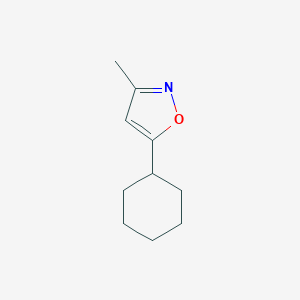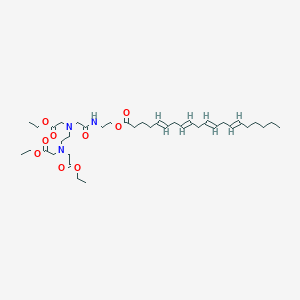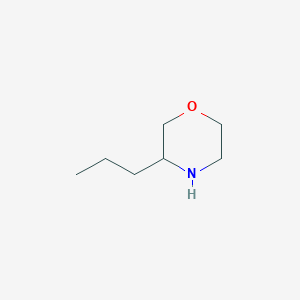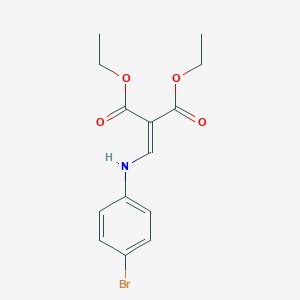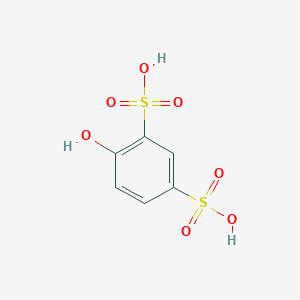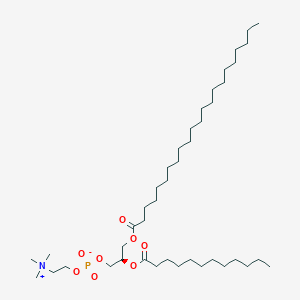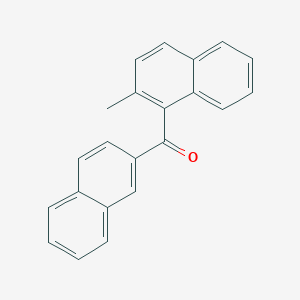
(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone is an organic compound with the molecular formula C22H16O It is a polycyclic aromatic ketone, consisting of two naphthalene rings connected by a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2-Methylnaphthalene and naphthalene-2-carbonyl chloride.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Procedure: The naphthalene-2-carbonyl chloride is added dropwise to a solution of 2-methylnaphthalene and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, then gradually warmed to room temperature.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing industrial-scale purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or quinones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanol.
Substitution: Formation of halogenated derivatives like 2-bromo- or 2-chloronaphthalene derivatives.
Scientific Research Applications
(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.
Interact with DNA: Intercalate between DNA bases, potentially affecting gene expression and replication.
Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-Methylnaphthalen-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthyl group.
(2-Methylnaphthalen-1-yl)(naphthalen-1-yl)methanone: Similar structure but with the naphthyl group attached at a different position.
Uniqueness
(2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone is unique due to its specific arrangement of naphthalene rings, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(2-methylnaphthalen-1-yl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O/c1-15-10-11-17-7-4-5-9-20(17)21(15)22(23)19-13-12-16-6-2-3-8-18(16)14-19/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDFSVMEIZNGPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627040 |
Source


|
| Record name | (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110876-52-3 |
Source


|
| Record name | (2-Methylnaphthalen-1-yl)(naphthalen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(7-bromo-9H-pyrido[3,4-b]indol-1-yl)-2-phenylethanone](/img/structure/B33701.png)
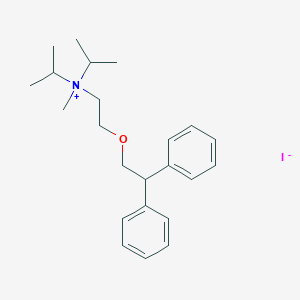

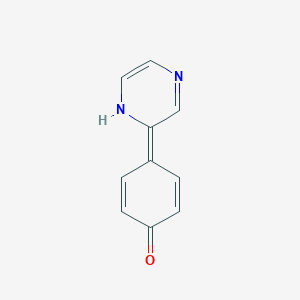
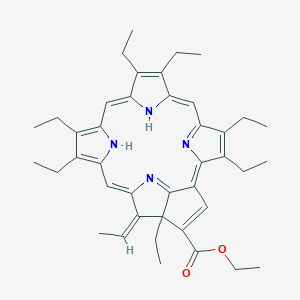
![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)


